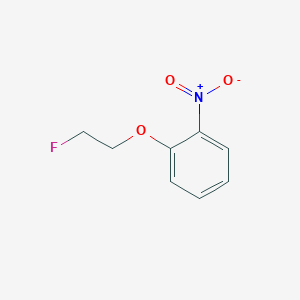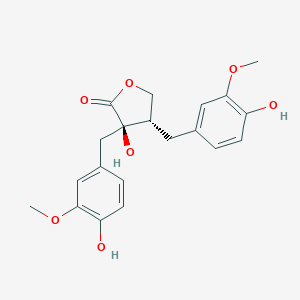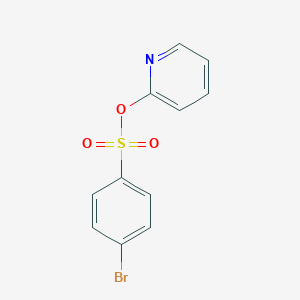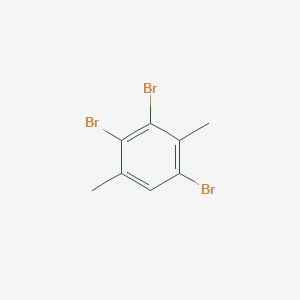![molecular formula C19H17AuClP B173440 Chloro[diphenyl(o-tolyl)phosphine]gold(I) CAS No. 147454-49-7](/img/structure/B173440.png)
Chloro[diphenyl(o-tolyl)phosphine]gold(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro[diphenyl(o-tolyl)phosphine]gold(I) is a complex organometallic compound that features a gold atom coordinated to a phosphane ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[diphenyl(o-tolyl)phosphine]gold(I) typically involves the reaction of gold chloride with (2-methylphenyl)-diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
- Dissolve gold chloride in a suitable solvent such as dichloromethane.
- Add (2-methylphenyl)-diphenylphosphane to the solution.
- Stir the mixture at room temperature or slightly elevated temperatures.
- Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of Chloro[diphenyl(o-tolyl)phosphine]gold(I) follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro[diphenyl(o-tolyl)phosphine]gold(I) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: Reduction reactions can convert the gold center to a lower oxidation state.
Substitution: Ligand substitution reactions can replace the phosphane ligand with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other phosphane ligands or nitrogen-based ligands.
Major Products Formed
Oxidation: Gold(III) complexes with different ligands.
Reduction: Gold(I) or gold(0) complexes.
Substitution: New organometallic complexes with varied ligands.
Wissenschaftliche Forschungsanwendungen
Chloro[diphenyl(o-tolyl)phosphine]gold(I) has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cross-coupling reactions.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anticancer properties due to its ability to interact with biological molecules.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Wirkmechanismus
The mechanism of action of Chloro[diphenyl(o-tolyl)phosphine]gold(I) involves its interaction with molecular targets such as enzymes and DNA. The gold center can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to the inhibition of enzyme activity or disruption of DNA function. These interactions are crucial for its potential antimicrobial and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Chlorogold;(phenyl)-diphenylphosphane
- Chlorogold;(2-methylphenyl)-triphenylphosphane
- Chlorogold;(2-methylphenyl)-bis(diphenylphosphane)
Uniqueness
Chloro[diphenyl(o-tolyl)phosphine]gold(I) is unique due to the presence of the (2-methylphenyl) group, which imparts distinct steric and electronic properties. These properties influence its reactivity and stability, making it a valuable compound for specific applications in catalysis and materials science.
Eigenschaften
IUPAC Name |
chlorogold;(2-methylphenyl)-diphenylphosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17P.Au.ClH/c1-16-10-8-9-15-19(16)20(17-11-4-2-5-12-17)18-13-6-3-7-14-18;;/h2-15H,1H3;;1H/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRJPLSTPNKEA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17AuClP |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80590853 |
Source


|
| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147454-49-7 |
Source


|
| Record name | Chlorogold--(2-methylphenyl)(diphenyl)phosphane (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80590853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloro[diphenyl(o-tolyl)phosphine]gold(I) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzoic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B173372.png)


![N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B173382.png)


![Imidazo[1,2-a]pyrazin-3-amine](/img/structure/B173388.png)

